6-(4-Bromophenyl)-2-(4-methylphenyl)imidazo[1,2-b][1,2,4]triazine 4-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Bromophenyl)-2-(4-methylphenyl)imidazo[1,2-b][1,2,4]triazine 4-oxide is a synthetic organic compound that belongs to the class of imidazo[1,2-b][1,2,4]triazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Bromophenyl)-2-(4-methylphenyl)imidazo[1,2-b][1,2,4]triazine 4-oxide typically involves the following steps:
Formation of the imidazo[1,2-b][1,2,4]triazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-bromophenyl and 4-methylphenyl groups: These groups can be introduced via palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Oxidation to form the 4-oxide: The final step involves the oxidation of the imidazo[1,2-b][1,2,4]triazine to form the 4-oxide, which can be achieved using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
6-(4-Bromophenyl)-2-(4-methylphenyl)imidazo[1,2-b][1,2,4]triazine 4-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of different oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the 4-oxide back to the parent imidazo[1,2-b][1,2,4]triazine.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, substitution reactions could yield various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-(4-Bromophenyl)-2-(4-methylphenyl)imidazo[1,2-b][1,2,4]triazine 4-oxide would depend on its specific biological target. Generally, compounds in this class can interact with various molecular targets, such as enzymes or receptors, and modulate their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Chlorophenyl)-2-(4-methylphenyl)imidazo[1,2-b][1,2,4]triazine 4-oxide
- 6-(4-Fluorophenyl)-2-(4-methylphenyl)imidazo[1,2-b][1,2,4]triazine 4-oxide
Uniqueness
The uniqueness of 6-(4-Bromophenyl)-2-(4-methylphenyl)imidazo[1,2-b][1,2,4]triazine 4-oxide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the bromine atom can also affect its pharmacokinetic properties and interactions with biological targets.
Properties
Molecular Formula |
C18H13BrN4O |
---|---|
Molecular Weight |
381.2 g/mol |
IUPAC Name |
6-(4-bromophenyl)-2-(4-methylphenyl)-4-oxidoimidazo[1,2-b][1,2,4]triazin-4-ium |
InChI |
InChI=1S/C18H13BrN4O/c1-12-2-4-14(5-3-12)17-11-23(24)18-20-16(10-22(18)21-17)13-6-8-15(19)9-7-13/h2-11H,1H3 |
InChI Key |
GONBAOTUWBVHHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=C(N=C3[N+](=C2)[O-])C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.